4-(Aminomethyl)-cyclohexanecarboximidamide
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Overview
Description
4-(Aminomethyl)-cyclohexanecarboximidamide is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboximidamide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Cyclohexanecarboximidamide, formaldehyde, and ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Cyclohexanecarboximidamide is dissolved in water, followed by the addition of formaldehyde and ammonia. The mixture is stirred and heated to the desired temperature until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-cyclohexanecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted cyclohexane derivatives.
Scientific Research Applications
4-(Aminomethyl)-cyclohexanecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-cyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)fluorescein
- 4-(Aminomethyl)indole
Uniqueness
4-(Aminomethyl)-cyclohexanecarboximidamide is unique due to its cyclohexane ring structure, which imparts distinct chemical and physical properties compared to its aromatic counterparts. This uniqueness makes it a valuable compound for specific applications where cyclohexane derivatives are preferred.
Properties
Molecular Formula |
C8H17N3 |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboximidamide |
InChI |
InChI=1S/C8H17N3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H3,10,11) |
InChI Key |
MSNJBPXGKFRJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C(=N)N |
Origin of Product |
United States |
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